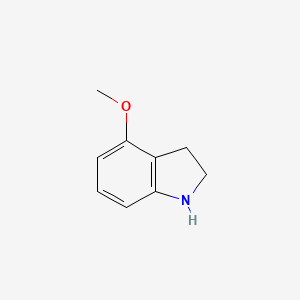

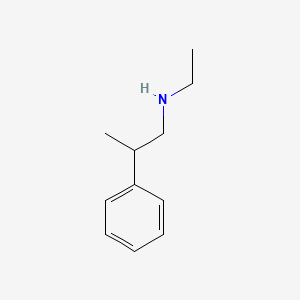

![molecular formula C15H12N2O4S B1316227 1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-3-甲酸甲酯 CAS No. 245064-81-7](/img/structure/B1316227.png)

1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (MPSPC) is an organic chemical compound with a wide range of scientific applications. MPSPC has been used in the synthesis of various compounds, as well as a key component in a variety of biochemical and physiological processes.

科学研究应用

Application in Kinase Inhibition

Scientific Field

Medicinal Chemistry

Application Summary

This compound is utilized in the design of kinase inhibitors, which are pivotal in the treatment of various diseases, including cancer. Kinase inhibitors interfere with specific kinase enzymes, halting their function and thus the progression of disease.

Methods of Application

The synthesis of kinase inhibitors using this compound involves complex organic reactions. For instance, it can be used as a precursor in coupling reactions to produce novel inhibitors.

Results Summary

The use of this compound has led to the development of inhibitors with high specificity and potency. Structural analysis based on X-ray crystallography provides insights for designing more effective drugs .

Application in Antimetabolite Synthesis

Scientific Field

Pharmaceutical Chemistry

Application Summary

As an antimetabolite, the compound finds application in disrupting purine biochemical reactions, which is beneficial in treating parasitic diseases.

Methods of Application

The compound is reacted with other chemicals to synthesize derivatives that act as antimetabolites. These reactions are carefully controlled to yield the desired products.

Results Summary

The synthesized antimetabolites exhibit significant activity against trypanosomal and schistosomal infections, providing a pharmaceutical pathway for treatment .

Application in Anti-inflammatory Agents

Scientific Field

Pharmacology

Application Summary

The compound is a key intermediate in the synthesis of molecules with potential anti-inflammatory properties, which could lead to new treatments for inflammatory diseases.

Methods of Application

Synthetic pathways involve the compound as a starting material to produce molecules with the desired anti-inflammatory activity.

Results Summary

The synthesized molecules based on this compound have shown promising anti-inflammatory activity in preliminary studies .

Application in Drug Optimization

Scientific Field

Drug Design and Development

Application Summary

This compound is used to modify drug properties such as solubility, lipophilicity, and target binding, enhancing the pharmacokinetic profile of new drugs.

Methods of Application

Drug optimization strategies involve the modification of the compound’s structure to improve its interaction with biological targets.

Results Summary

Modifications using this compound have successfully improved drug properties, leading to compounds with better efficacy and reduced side effects .

Application in Fragment-Based Drug Discovery (FBDD)

Scientific Field

Biochemistry

Application Summary

In FBDD, the compound serves as a fragment in the construction of drug candidates, contributing to the discovery of new therapeutic agents.

Methods of Application

The compound is incorporated into larger drug-like molecules through fragment-based approaches, using techniques like molecular docking and screening.

Results Summary

FBDD using this compound has resulted in the identification of several promising drug candidates that are currently undergoing further evaluation .

Application in Structural Analysis for Drug Design

Scientific Field

Structural Biology

Application Summary

The compound’s structure is analyzed to gain insights into the design of more potent and selective drugs, particularly in the context of kinase inhibition.

Methods of Application

X-ray crystallography is used to determine the binding mode of the compound and its derivatives to kinase enzymes.

Results Summary

The structural analysis has provided valuable information for the rational design of kinase inhibitors, leading to the development of drugs with improved selectivity and potency .

These applications highlight the versatility of “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” in scientific research, particularly in the fields of medicinal chemistry, pharmaceutical chemistry, pharmacology, drug design, biochemistry, and structural biology. The compound’s role in synthesizing kinase inhibitors, antimetabolites, and anti-inflammatory agents, as well as its contribution to drug optimization, FBDD, and structural analysis, underscores its significance in advancing medical science and drug discovery.

Application in Multicomponent Reaction Optimization

Scientific Field

Organic Synthesis

Application Summary

This compound is involved in multicomponent reactions (MCRs), which are highly valued for their efficiency in synthesizing complex molecules from simpler substrates in a single step.

Methods of Application

An example of such an application is the use of the compound in the Hantzsch reaction, which is facilitated by ohmic heating to optimize the reaction pathway and increase yield.

Results Summary

The optimized MCRs have led to the sustainable construction of biologically important molecules, with this compound serving as a key intermediate .

Application in Pyridinium Salt Synthesis

Scientific Field

Chemical Biology

Application Summary

Pyridinium salts, derived from pyridine-based compounds like the one , play a crucial role in various biological processes and have diverse pharmaceutical applications.

Methods of Application

The compound can be used to synthesize structurally diverse pyridinium salts, which are integral to many natural products and bioactive pharmaceuticals.

Results Summary

These salts have been utilized in a wide range of applications, including antimicrobial, anticancer, antimalarial, and anticholinesterase inhibitors .

Application in Nicotinic Acetylcholine Receptor Studies

Scientific Field

Neurochemistry

Application Summary

The structural similarity of this compound to nicotine makes it a potential tool for studying nicotinic acetylcholine receptors, which are implicated in various neurological disorders.

Methods of Application

The compound can be used as an analog to study the binding affinity and agonist/antagonist properties on nicotinic receptors.

Results Summary

Research has provided insights into the receptor’s function and its role in diseases, paving the way for the development of targeted therapies .

属性

IUPAC Name |

methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-21-15(18)13-10-17(14-12(13)8-5-9-16-14)22(19,20)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKMFYZEFIQCKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578986 |

Source

|

| Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

CAS RN |

245064-81-7 |

Source

|

| Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

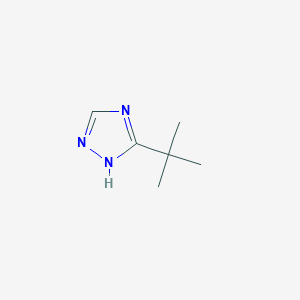

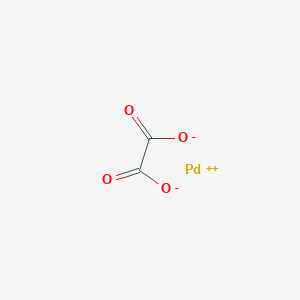

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)